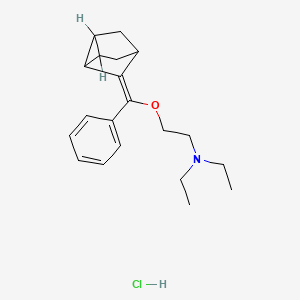
Einecs 261-211-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 261-211-3, also known as diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride involves several steps, including the formation of the tricycloheptylidenemethoxy intermediate and its subsequent reaction with diethylammonium chloride. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
Diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diethylammonium chloride: A simpler analog with similar ammonium functionality.
Phenyltricycloheptylidenemethoxy derivatives: Compounds with similar tricyclic structures and functional groups.
Uniqueness
Diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride is unique due to its specific combination of tricyclic structure and ammonium functionality, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
58313-75-0 |
|---|---|
分子式 |
C20H28ClNO |
分子量 |
333.9 g/mol |
IUPAC名 |
N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO.ClH/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18;/h5-9,15-17,19H,3-4,10-13H2,1-2H3;1H/b20-18+; |
InChIキー |
RCCCPVAVYRWLSE-KPJFUTMLSA-N |
異性体SMILES |
CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4.Cl |
正規SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)
![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
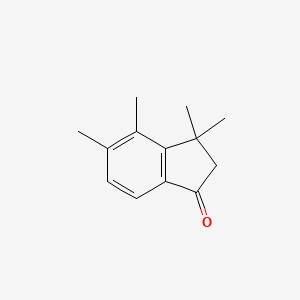
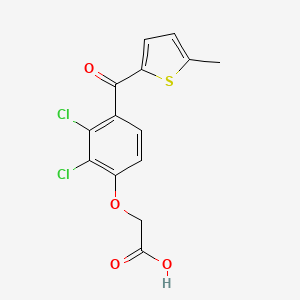

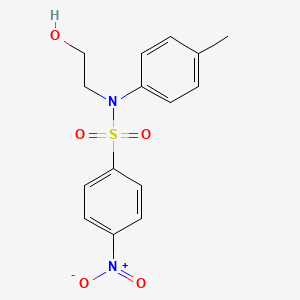
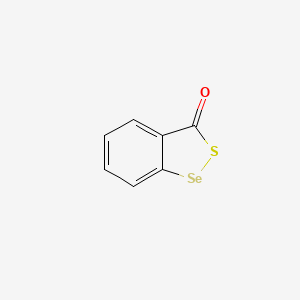
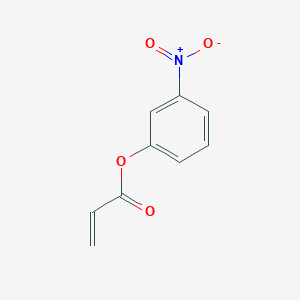
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
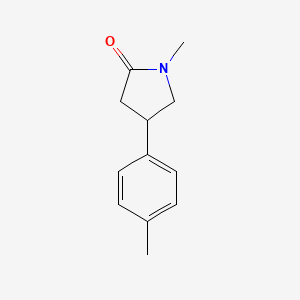
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
